![molecular formula C35H54O11 B14171935 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide CAS No. 27856-87-7](/img/structure/B14171935.png)
3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide is a complex organic compound with a unique structure that includes multiple hexopyranosyl groups and hydroxyl functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide typically involves multiple steps, including glycosylation reactions to introduce the hexopyranosyl groups and subsequent functionalization to add hydroxyl groups. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these synthetic routes include glycosyl donors, Lewis acids, and various protecting group reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its production in the future.
化学反応の分析
Types of Reactions
3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide has several scientific research applications, including:
Chemistry: Used as a model compound to study complex glycosylation reactions and the behavior of polyhydroxylated molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
作用機序
The mechanism of action of 3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s multiple hydroxyl groups and glycosyl moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide: shares similarities with other glycosylated cardenolides and polyhydroxylated steroids.
Other glycosylated cardenolides: These compounds also contain glycosyl moieties and exhibit similar biological activities.
Polyhydroxylated steroids: These compounds have multiple hydroxyl groups and are studied for their diverse biological effects.
Uniqueness
The uniqueness of this compound lies in its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical behavior and potential biological activities. This compound’s complex structure makes it a valuable subject for research in various scientific fields.
特性
CAS番号 |
27856-87-7 |
|---|---|
分子式 |
C35H54O11 |
分子量 |
650.8 g/mol |
IUPAC名 |
3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O11/c1-17-31(40)24(36)13-29(43-17)46-32-18(2)44-28(14-25(32)37)45-21-7-9-33(3)20(12-21)5-6-23-22(33)8-10-34(4)30(19-11-27(39)42-16-19)26(38)15-35(23,34)41/h11,17-18,20-26,28-32,36-38,40-41H,5-10,12-16H2,1-4H3 |
InChIキー |
XTHIXAGXFWPWQI-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CC(C6C7=CC(=O)OC7)O)O)C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




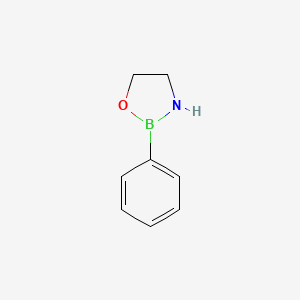
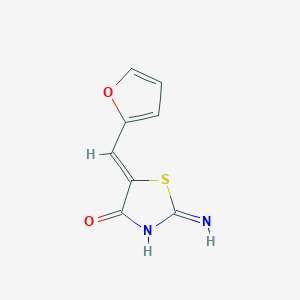
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
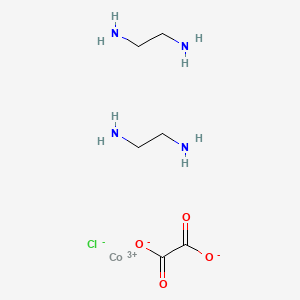
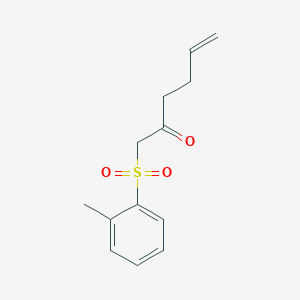
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
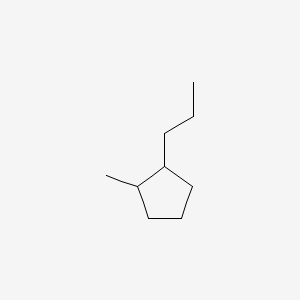
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
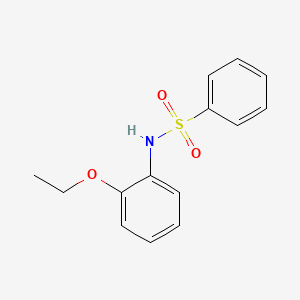
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

